molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B2599402
CAS RN: 72764-22-8
M. Wt: 168.192
InChI Key: YXDWRLJUEHUEMF-UHFFFAOYSA-N
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Description

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 72764-22-8 . It has a molecular weight of 168.19 . This compound is typically in the form of a powder .


Synthesis Analysis

The synthesis of such compounds often involves complex processes. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . A domino process is used in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .


Molecular Structure Analysis

The molecular structure of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is complex. It is a part of a larger family of compounds known as oxabicyclo octanes . These compounds are often used as bioisosteres of the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid are complex and often involve multiple steps. For instance, the key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .


Physical And Chemical Properties Analysis

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a powder with a melting point of 131-133 degrees Celsius .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

The study of supramolecular aggregation of hydroxycarboxylic acid derivatives, including structural analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, reveals their ability to form complex structures via hydrogen bonding. These structures range from one-dimensional step-ladders to two-dimensional frameworks, showcasing the compound's utility in understanding and designing new supramolecular architectures (Foces-Foces et al., 2005).

Decarboxylative Acylation

Research on decarboxylative acylation without the use of metal catalysts demonstrated the effectiveness of 1,4-Diazabicyclo[2.2.2]octane in facilitating the transformation of carboxylic acids, including α-ketocarboxylic and arylpropiolic acids, into α-keto and α,β-unsaturated amides or esters. This method offers a metal-free alternative for the synthesis of complex molecules, highlighting the potential applications of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid in organic synthesis (Zhang et al., 2017).

Amino Acid Transport Studies

The synthesis and application of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids offer insights into the specificity of membrane transport systems in cells. These compounds, including analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, have been utilized to explore the Na+-independent amino acid transport system L, providing valuable information for the development of targeted drug delivery systems (Christensen et al., 1983).

Synthetic Applications

The compound's derivatives have been employed in various synthetic applications, such as the aprotic double Michael addition reaction to produce specific carboxylic acid derivatives. This illustrates the compound's versatility in facilitating complex synthetic routes and generating novel organic compounds (Spitzner & Engler, 2003).

Safety and Hazards

The safety information for 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid indicates that it is a substance that requires careful handling. It has been assigned the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid could involve further exploration of its potential as a bioisostere of the phenyl ring . This could lead to the development of new drugs with improved physicochemical properties .

properties

IUPAC Name

3-oxobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDWRLJUEHUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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